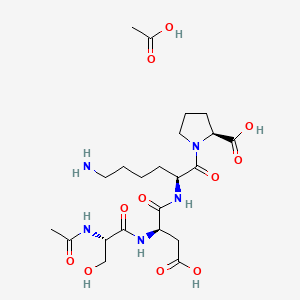

N-Acetyl-Ser-Asp-Lys-Pro (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-acétyl-sérine-aspartyl-lysyl-proline (acétate) est un tétrapeptide naturel connu pour ses propriétés anti-inflammatoires et anti-fibrotiques . Elle est dérivée de la thymosine bêta 4, une petite protéine largement distribuée dans divers tissus . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, notamment dans la réduction de la fibrose cardiaque et de l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-acétyl-sérine-aspartyl-lysyl-proline (acétate) implique le couplage séquentiel d'acides aminés protégés. Le processus commence généralement par la protection des groupes amino et carboxyle des acides aminés afin d'éviter des réactions secondaires indésirables. Les acides aminés protégés sont ensuite couplés à l'aide de réactifs de couplage peptidique tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base comme la N-méthylmorpholine (NMM) . Après les réactions de couplage, les groupes protecteurs sont éliminés pour obtenir le tétrapeptide final.

Méthodes de production industrielle

Dans les milieux industriels, la production de N-acétyl-sérine-aspartyl-lysyl-proline (acétate) peut être mise à l'échelle en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode permet la synthèse efficace et automatisée de peptides en ancrant le premier acide aminé à une résine solide et en ajoutant séquentiellement les acides aminés restants . L'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à haut débit assure la production de peptides de haute pureté à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

La N-acétyl-sérine-aspartyl-lysyl-proline (acétate) subit principalement des réactions d'hydrolyse, au cours desquelles elle est décomposée en ses acides aminés constitutifs par des enzymes protéolytiques . Elle est relativement stable dans des conditions physiologiques et ne subit pas facilement des réactions d'oxydation ou de réduction.

Réactifs et conditions courants

L'hydrolyse de la N-acétyl-sérine-aspartyl-lysyl-proline (acétate) est généralement catalysée par des enzymes telles que l'oligopeptidase prolylique et l'enzyme de conversion de l'angiotensine . Ces réactions se produisent dans des conditions douces, généralement à pH et à température physiologiques.

Principaux produits formés

Les principaux produits formés par l'hydrolyse de la N-acétyl-sérine-aspartyl-lysyl-proline (acétate) sont ses acides aminés constitutifs : la N-acétyl-sérine, l'acide aspartique, la lysine et la proline .

Applications de la recherche scientifique

La N-acétyl-sérine-aspartyl-lysyl-proline (acétate) a été largement étudiée pour son potentiel thérapeutique dans divers domaines :

Médecine cardiovasculaire : Elle s'est avérée prometteuse pour réduire la fibrose cardiaque et l'inflammation, ce qui en fait un agent thérapeutique potentiel pour des affections telles que l'hypertension et l'insuffisance cardiaque.

Cicatrisation des plaies : En raison de son rôle dans la promotion de l'angiogenèse et de la réparation tissulaire, elle est étudiée pour son potentiel à améliorer la cicatrisation des plaies et la régénération tissulaire.

Recherche sur la fibrose : Elle a été étudiée pour sa capacité à inhiber la fibrose dans divers organes, notamment le foie, les reins et les poumons.

Mécanisme d'action

La N-acétyl-sérine-aspartyl-lysyl-proline (acétate) exerce ses effets en modulant plusieurs voies moléculaires :

Inhibition de la signalisation NF-κB : Elle inhibe l'activation du facteur nucléaire kappa B (NF-κB), un facteur de transcription clé impliqué dans l'inflammation et la fibrose.

Réduction du stress du RE : Le composé atténue le stress du réticulum endoplasmique (RE) en inhibant les voies de la réponse aux protéines non repliées (UPR).

Modulation de la production de cytokines : Elle réduit la production de cytokines pro-inflammatoires telles que l'interleukine-6 (IL-6) et le facteur de nécrose tumorale-alpha (TNF-α).

Applications De Recherche Scientifique

N-acetyl-seryl-aspartyl-lysyl-proline (acetate) has been extensively studied for its therapeutic potential in various fields:

Cardiovascular Medicine: It has shown promise in reducing cardiac fibrosis and inflammation, making it a potential therapeutic agent for conditions such as hypertension and heart failure.

Fibrosis Research: It has been studied for its ability to inhibit fibrosis in various organs, including the liver, kidneys, and lungs.

Mécanisme D'action

N-acetyl-seryl-aspartyl-lysyl-proline (acetate) exerts its effects by modulating several molecular pathways:

Inhibition of NF-κB Signaling: It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation and fibrosis.

Reduction of ER Stress: The compound attenuates endoplasmic reticulum (ER) stress by inhibiting the unfolded protein response (UPR) pathways.

Modulation of Cytokine Production: It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

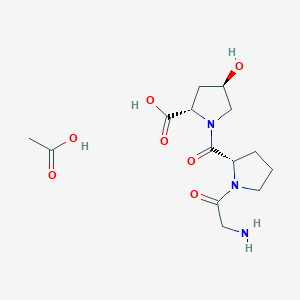

Comparaison Avec Des Composés Similaires

La N-acétyl-sérine-aspartyl-lysyl-proline (acétate) est unique par rapport à d'autres peptides en raison de ses propriétés anti-fibrotiques et anti-inflammatoires spécifiques. Des composés similaires comprennent :

Thymosine bêta 4 : La protéine précurseur de laquelle la N-acétyl-sérine-aspartyl-lysyl-proline (acétate) est dérivée.

Substrats de l'oligopeptidase prolylique : D'autres peptides qui sont des substrats de l'oligopeptidase prolylique, qui peuvent avoir des activités biologiques similaires.

La N-acétyl-sérine-aspartyl-lysyl-proline (acétate) se distingue par son rôle spécifique dans la modulation de la fibrose et de l'inflammation, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13+,14-,15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSLFKMYLHUWSA-UOIZBMALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N5O11 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-[(Cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid](/img/structure/B8210030.png)

![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)